molecular formula C8H10BrNO B13275965 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine

Cat. No.: B13275965
M. Wt: 216.07 g/mol
InChI Key: OZFQEKNJQJEZKK-UHFFFAOYSA-N
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Description

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine is a heterocyclic compound characterized by a fused ring system containing both furan and azepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine typically involves the bromination of a precursor furoazepine compound. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing safety measures for handling brominating agents.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones.

    Reduction Reactions: The azepine ring can be reduced to form saturated azepane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of substituted furoazepines with various functional groups.

    Oxidation Reactions: Formation of furanones and other oxidized derivatives.

    Reduction Reactions: Formation of azepane derivatives.

Scientific Research Applications

2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring system may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

    2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine: Similar structure but contains a thiophene ring instead of a furan ring.

    2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine: Contains a pyrrole ring instead of a furan ring.

Uniqueness: 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine is unique due to the presence of both furan and azepine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine

InChI

InChI=1S/C8H10BrNO/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2

InChI Key

OZFQEKNJQJEZKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=C(O2)Br

Origin of Product

United States

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